Cas no 57248-88-1 (Pamidronate Disodium)

Pamidronate Disodium 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-1-HYDROXYPROPYLIDENE-BISPHOSPHONIC ACID, 2NA, PENTAHYDRATE
- PAMIDRONATE
- PAMIDRONATE, DISODIUM SALT, PENTAHYDRATE
- (3-amino-1-hydroxypropylidene)bis-phosphonicacidisodiumsalt
- (3-amino-1-hydroxypropylidene)diphosphonicaciddisodiumsalt
- aminohydroxypropylidenediphosphonatedisodiumsalt
- cgp23339a
- disodium3-amino-1-hydroxypropylidene-1,1-biphosphonatepentahydrate
- disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate
- PAMIDRONATE DISODIUM SALT HYDRATE
- (3-AMINO-1-HYDROXYPROPYLIDINE)BIS-PHOSPHONIC ACID
- Pamidronate Disodium, GCP-23339A, Aminomux, Aredia
- Pamidronic Acid, Sodium Salt, Hydrate
- Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt
- (3-amino-1-hydroxypropylidene)bis-phosphonic acid disodium salt
- 3-Amino-1-hydroxy-1-phosphonopropyl phosphonic acid disodium salt
- Pamidronate disodium salt
- PAMIDRONICDISODIUMSALT
- (3-Amino-1-hydroxypropylidene)bisphosphonic Acid Disodium
- 3-Amino-1-hydroxy-1-phosphonopropanephosphonic acid hydrate disodium salt
- Disodium Pamidronate Hydrate
- Pamidronate disodium
- Pamidronate disodium hydrate
- Pamidronate disodium monohydrate
- Pamidronic Acid Sodi
- Sodium (3-amino-1-hydroxy-1-phosphonopropyl)phosphonate xhydrate
- Pamidronic acid disodium salt
- Disodium 3-Amino-1-hydroxypropane-1,1-diphosphonate Hydrate
- Pamidronic Acid Disodium Salt Hydrate
- CGP 23339A
- Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate
- s1311
- AKOS025401590
- D3921
- Pamidronic acid sodium salt
- Pamedronate disodium salt
- 3-Amino-1-hydroxypropane-1,1-diphosphonic acid disodium salt
- MFCD00867072
- IG-7913
- Pamidronate disodium anhydrous
- W-105479
- SCHEMBL18751
- C7S8VWP5DH
- AKOS015905512
- AC-22753
- CGP 23339 A
- Aminohydroxypropylidene diphosphonate disodium salt
- Pamidronic acid sodium salt hydrate- Bio-X
- sodium (3-amino-1-hydroxypropane-1,1-diyl)bis(hydrogen phosphonate)
- CGP 23339A pound>>GCP23339A
- Pamidronate (Disodium)
- PAMIDRONIC ACID DISODIUM SALT [MI]
- ANHYDROUS PAMIDRONATE DISODIUM
- NSC720699
- BCP22745
- Q27275302
- Pamidronate (sodium salt)
- BP164229
- PAMIDRONATE DISODIUM PENTAHYDRATE (EP MONOGRAPH)
- PAMIDRONATE DISODIUM (USP MONOGRAPH)
- DTXSID5042667
- CGP-23339A
- Disodium pamidronate
- PAMIDRONATE DISODIUM (USP-RS)
- UNII-C7S8VWP5DH
- H11402
- NSC 722600
- Pamidronate (disodium pentahydrate)
- disodium (3-amino-1-hydroxypropane-1,1-diyl)bis[hydrogen (phosphonate)]
- disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate
- CGP 23339AE
- (3-Amino-1-hydroxypropylidene)diphosphonic acid disodium salt
- 3-Amino-1-hydroxy-1-phosphonopropanephosphonic acid disodium salt hydrate
- GCP-23339A
- Pamidronic Acid Sodium Salt Hydrate
- PAMIDRONATE DISODIUM (USP IMPURITY)
- AC-22572
- MFCD11045314
- 57248-88-1
- Aminomux
- PAMIDRONATEDISODIUM
- Pamidronate sodium
- pamindronate disodium
- CHEMBL676
- FT-0630698
- CCG-267232
- NSC-722600
- sodium 3-amino-1-hydroxypropane-1,1-diylbis(hydrogenphosphonate)
- AHPrBP
- Aredia
- CGP-23339AE
- EINECS 260-647-1
- DISODIUM DIHYDROGEN (3-AMINO-1-HYDROXYPROPYLIDENE)DIPHOSPHONATE
- DB-053025
- Pamidronate Disodium
-
- MDL: MFCD00867072
- インチ: 1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
- InChIKey: TVQNUQCYOOJTMK-UHFFFAOYSA-L
- ほほえんだ: OP(O)(C(O)(P(O)(O)=O)CCN)=O.[2Na]
計算された属性
- せいみつぶんしりょう: 278.964964g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 回転可能化学結合数: 4
- どういたいしつりょう: 278.964964g/mol
- 単一同位体質量: 278.964964g/mol
- 水素結合トポロジー分子極性表面積: 167Ų
- 重原子数: 15
- 複雑さ: 238
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.8760
- ゆうかいてん: 300 ºC
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: H2O: 28 mg/mL
- PSA: 186.59000
- LogP: -0.08660
- じょうきあつ: No data available
- マーカー: 7003
Pamidronate Disodium セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H371
- 警告文: P260-P264-P270-P301+P312+P330-P308+P311-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22
- セキュリティの説明: S22; S26; S36/37/39; S45
- RTECS番号:SZ6525000
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- リスク用語:R22; R48; R41; R37/38; R20/21/22
Pamidronate Disodium 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Pamidronate Disodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7800-50mg |
Pamidronate Disodium |
57248-88-1 | 98% | 50mg |
¥604.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84140-250mg |
Pamidronate Disodium |
57248-88-1 | 250mg |
¥278.0 | 2021-09-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7800-1g |
Pamidronate Disodium |
57248-88-1 | 98% | 1g |
¥2222.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ821-200mg |
Pamidronate Disodium |
57248-88-1 | 98% (contains H2O) | 200mg |
322.0CNY | 2021-08-05 | |
TRC | P172508-500mg |
Pamidronate Disodium |
57248-88-1 | 500mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1337-25 mg |
Pamidronate disodium salt |
57248-88-1 | 99.93% | 25mg |
¥685.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1337-50 mg |
Pamidronate disodium salt |
57248-88-1 | 99.93% | 50mg |
¥1225.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1337-1 mL * 10 mM (in DMSO) |
Pamidronate disodium salt |
57248-88-1 | 99.93% | 1 mL * 10 mM (in DMSO) |
¥228.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P844579-250mg |
Pamidronate Disodium |
57248-88-1 | 98% | 250mg |
¥326.00 | 2022-09-01 | |
Ambeed | A126151-1g |
Sodium (3-amino-1-hydroxypropane-1,1-diyl)bis(hydrogen phosphonate) |
57248-88-1 | 98% (contains H2O) | 1g |
$127.0 | 2025-02-21 |
Pamidronate Disodium 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
Pamidronate Disodiumに関する追加情報
Introduction to Pamidronate Disodium (CAS No: 57248-88-1)
Pamidronate Disodium, with the chemical formula Na₂[C6H4(NH2)C(O)O]3, is a well-established bisphosphonate compound widely recognized for its significant role in the field of medicine, particularly in the management of bone-related disorders. This compound, identified by its unique CAS No 57248-88-1, has garnered considerable attention due to its mechanism of action and therapeutic applications. Bisphosphonates are synthetic analogs of pyrophosphate that inhibit bone resorption by binding to hydroxyapatite, the primary mineral component of bone.
The pharmacological properties of Pamidronate Disodium make it an effective treatment for conditions characterized by excessive bone resorption, such as osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy. Its ability to modulate osteoclast activity has been extensively studied and documented in numerous clinical trials and research publications. Recent advancements in the understanding of bone metabolism have further highlighted the potential of this compound in addressing a broader spectrum of skeletal disorders.
In recent years, the therapeutic applications of Pamidronate Disodium have expanded beyond traditional uses. Emerging research suggests that this compound may have utility in the treatment of certain inflammatory conditions and even in cancer therapy. For instance, studies have demonstrated its ability to inhibit the growth of osteoclasts, which are not only relevant in bone resorption but also play a role in tumor microenvironment modulation. This dual functionality has opened new avenues for exploring its potential in oncology and immunomodulatory therapies.
The synthesis and characterization of Pamidronate Disodium have been refined over the years, leading to improved pharmaceutical formulations that enhance its bioavailability and efficacy. The compound is typically administered via intravenous routes due to its rapid absorption and systemic distribution. The development of slow-release formulations has also been a focus area, allowing for prolonged therapeutic effects with reduced dosing frequency. These advancements have significantly improved patient compliance and outcomes in clinical settings.
The safety profile of Pamidronate Disodium has been thoroughly evaluated through extensive clinical trials. While generally well-tolerated, common side effects include transient flu-like symptoms, musculoskeletal pain, and rare cases of osteonecrosis of the jaw. Ongoing research is aimed at identifying strategies to mitigate these side effects while maintaining therapeutic efficacy. The compound's long half-life necessitates careful dosing regimens to avoid accumulation and potential toxicity.
Recent clinical studies have explored the use of Pamidronate Disodium in pediatric populations suffering from conditions like osteogenesis imperfecta and renal osteodystrophy. The results have been promising, indicating that this compound can effectively manage high levels of bone turnover without significant adverse effects when used appropriately under medical supervision. These findings underscore the versatility of bisphosphonates as therapeutic agents across different age groups and disease states.
The role of Pamidronate Disodium in combination therapies is another area of active investigation. For example, its use alongside denosumab, another potent osteoclast inhibitor, has shown synergistic effects in managing advanced cases of osteoporosis. Such combination approaches highlight the importance of multimodal treatment strategies in addressing complex bone diseases effectively.
The future direction for research on Pamidronate Disodium (CAS No: 57248-88-1) includes exploring novel delivery systems such as nanoparticles and targeted drug delivery mechanisms to enhance its therapeutic index. Additionally, investigating its potential role in non-skeletal conditions, such as cardiovascular diseases where bone metabolism intersects with vascular health, is an exciting frontier for future studies.
In conclusion, Pamidronate Disodium remains a cornerstone in the management of bone-related disorders due to its potent anti-resorptive properties and well-documented efficacy. The ongoing research into its mechanisms of action and expanding therapeutic applications continue to solidify its importance as a critical pharmaceutical agent. As our understanding of bone biology evolves, it is anticipated that new uses for this compound will emerge, further enhancing patient care across various medical disciplines.
57248-88-1 (Pamidronate Disodium) 関連製品
- 16610-63-2(Phosphonic acid,P,P'-(1-hydroxydodecylidene)bis-)
- 141473-49-6(Phosphonic acid,P,P'-(3-aminopropylidene)bis-, P,P,P',P'-tetraethyl ester)
- 14860-53-8(Phosphonic acid,P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:4))
- 105462-24-6(Risedronic acid)
- 2809-21-4(Etidronic acid)
- 40391-99-9(Pamidronic acid)
- 114084-78-5(Ibandronic Acid)
- 66376-36-1(Alendronic acid)
- 63132-39-8(Olpadronic acid)
- 67953-76-8(1-Hydroxyethanediphosphonic acid potassiumsalt)

